Ethyl 2-oxocyclopentanecarboxylate
Overview
Description
Here's a detailed overview of Ethyl 2-oxocyclopentanecarboxylate, covering its introduction, synthesis analysis, molecular structure analysis, chemical reactions, properties, physical properties analysis, and chemical properties analysis. This compilation is based on scientific research findings, focusing on the chemistry of this compound.
Ethyl 2-oxocyclopentanecarboxylate is a chemical compound utilized in various chemical syntheses and transformations. Its utility spans from serving as a precursor in the synthesis of complex molecules to being a key intermediate in the development of pharmaceuticals and materials.
Synthesis Analysis
The synthesis of Ethyl 2-oxocyclopentanecarboxylate involves several chemical reactions, showcasing its versatility. One approach involves the alkylation of derivatives of cyclopentanecarboxylic acid, leading to the selective generation of stereogenic centers on a cyclohexane ring. This method yields compounds with high diastereoselectivities and excellent yields (Herradón & Seebach, 1989).
Molecular Structure Analysis
The molecular structure of Ethyl 2-oxocyclopentanecarboxylate has been studied through various techniques, including X-ray diffraction. These studies reveal the compound's detailed atomic arrangement, essential for understanding its chemical behavior and reactivity.
Chemical Reactions and Properties
This compound participates in numerous chemical reactions, including reactions with sodium derivatives, leading to the preparation of esters with potential applications in synthesis and materials science. It's also a precursor in asymmetric syntheses, such as the synthesis of pseudodipeptides, indicating its role in producing biologically active molecules (Dutheuil et al., 2013).
Physical Properties Analysis
Ethyl 2-oxocyclopentanecarboxylate's physical properties, such as its melting point, boiling point, and solubility in various solvents, are crucial for its handling and application in chemical syntheses. These properties influence its behavior in reactions and its storage conditions.
Chemical Properties Analysis
The chemical properties of Ethyl 2-oxocyclopentanecarboxylate, including its reactivity with different reagents, stability under various conditions, and the kinetics of its transformations, have been extensively explored. These investigations provide insights into its potential applications in synthetic chemistry and materials science.
Scientific research applications
Asymmetric Synthesis of Pseudodipeptides:
- Dutheuil et al. (2013) developed an asymmetric synthesis of a fluorinated dipeptide analogue using ethyl 2-oxocyclopentanecarboxylate. This compound could be incorporated into peptides or proteins for conformational, structural, and biological activity studies, and might serve as an enzyme inhibitor (Dutheuil et al., 2013).
Arylation Reactions with β-Keto Esters:
- Pinhey and Rowe (1980) studied the reaction of ethyl 2-oxocyclopentanecarboxylate with aryllead triacetates, demonstrating its utility in the arylation of β-keto esters, which is significant in organic synthesis (Pinhey & Rowe, 1980).
Intercalation Compounds in Material Science:
- Research by Bañares-Muñoz et al. (1994) explored the retention of ethyl 2-oxocyclopentanecarboxylate by bentonite containing Gador montmorillonite. They prepared intercalation compounds and characterized them using various analytical techniques, indicating its potential applications in material science (Bañares-Muñoz et al., 1994).
Synthesis of Fused Heterocycles:
- Zoorob et al. (2012) used ethyl 2-oxocyclododecanecarboxylate as a key intermediate in synthesizing macrocyclic systems with fused or exocyclic nitrogen heterocycles, expanding the scope of organic synthesis (Zoorob et al., 2012).
Catalysis in Organic Reactions:
- Punniyamurthy and Iqbal (1994) demonstrated the use of ethyl 2-oxocyclopentanecarboxylate in catalytic allylic and benzylic oxidation reactions with dioxygen, facilitated by a cobalt(II) Schiff's base complex. This highlights its role in enhancing reaction efficiencies in organic chemistry (Punniyamurthy & Iqbal, 1994).
properties
IUPAC Name |
ethyl 2-oxocyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZPNBKZPAWCJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871790 | |
Record name | Ethyl 2-oxocyclopentanecarboxylate | |
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Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless to light yellow liquid; [Acros Organics MSDS] | |
Record name | Ethyl 2-oxocyclopentanecarboxylate | |
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Product Name |
Ethyl 2-oxocyclopentanecarboxylate | |
CAS RN |
611-10-9 | |
Record name | Ethyl 2-oxocyclopentanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-10-9 | |
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Record name | Ethyl 2-oxocyclopentanecarboxylate | |
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Record name | Ethyl 2-oxocyclopentanecarboxylate | |
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Record name | Ethyl 2-oxocyclopentanecarboxylate | |
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Record name | Ethyl 2-oxocyclopentanecarboxylate | |
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Record name | Ethyl 2-oxocyclopentanecarboxylate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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